molecular formula C13H12N4 B5164231 N-(2-pyridinylmethyl)-1H-indazol-5-amine

N-(2-pyridinylmethyl)-1H-indazol-5-amine

Cat. No. B5164231
M. Wt: 224.26 g/mol
InChI Key: CJURBDHIEJXZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridinylmethyl)-1H-indazol-5-amine, also known as INDY, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is a potent inhibitor of the protein kinase DYRK1A, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of DYRK1A by INDY has been shown to have therapeutic benefits in various disease models, including Alzheimer's disease, Down syndrome, and cancer.

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves the inhibition of DYRK1A, which is a protein kinase that phosphorylates various substrates involved in cellular processes. The inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the dysregulation of these cellular processes, resulting in the therapeutic benefits observed in various disease models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine have been extensively studied in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of amyloid-beta plaques and the improvement of cognitive function. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine improves cognitive function and reduces neurodegeneration. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine leads to the reduction of cancer cell proliferation and induction of apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potent inhibition of DYRK1A, which allows for the study of the role of DYRK1A in various cellular processes. The limitations of using N-(2-pyridinylmethyl)-1H-indazol-5-amine in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For the study of N-(2-pyridinylmethyl)-1H-indazol-5-amine include the development of more potent and selective inhibitors of DYRK1A, the investigation of the role of DYRK1A in other disease models, and the exploration of the therapeutic potential of N-(2-pyridinylmethyl)-1H-indazol-5-amine in combination with other drugs. Additionally, the investigation of the potential side effects of N-(2-pyridinylmethyl)-1H-indazol-5-amine and the development of strategies to mitigate these effects will be important for the translation of N-(2-pyridinylmethyl)-1H-indazol-5-amine into clinical use.

Synthesis Methods

The synthesis of N-(2-pyridinylmethyl)-1H-indazol-5-amine involves a multi-step process that includes the coupling of 2-pyridinemethanol with 5-bromoindazole, followed by the reduction of the resulting intermediate, and the subsequent substitution of the bromine with an amine group. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-(2-pyridinylmethyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various disease models. In Alzheimer's disease, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in mouse models. In Down syndrome, N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to improve cognitive function and reduce the neurodegeneration associated with the disease. In cancer, the inhibition of DYRK1A by N-(2-pyridinylmethyl)-1H-indazol-5-amine has been shown to reduce the proliferation of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-14-12(3-1)9-15-11-4-5-13-10(7-11)8-16-17-13/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJURBDHIEJXZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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